molecular formula C12H32N5O11P B13817273 Phosphocreatine Di-tris salt

Phosphocreatine Di-tris salt

Cat. No.: B13817273
M. Wt: 453.38 g/mol
InChI Key: UPPBKCOGWJTQMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphocreatine Di-tris salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of tris(hydroxymethyl)aminomethane (tris). The reaction typically involves the following steps:

  • Dissolution of creatine in water.
  • Addition of phosphoric acid to the solution.
  • Neutralization of the solution with tris to form the di-tris salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphocreatine Di-tris salt undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce creatine and inorganic phosphate.

    Phosphorylation: It can transfer its phosphate group to ADP to form ATP.

    Oxidation-Reduction: In biological systems, it participates in redox reactions involving creatine kinase.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.

    Phosphorylation: Catalyzed by the enzyme creatine kinase in the presence of ADP.

    Oxidation-Reduction: Involves creatine kinase and other cellular components.

Major Products Formed

Scientific Research Applications

Phosphocreatine Di-tris salt has a wide range of scientific research applications:

Mechanism of Action

Phosphocreatine Di-tris salt exerts its effects primarily through its role in the phosphocreatine shuttle, a system that rapidly regenerates ATP in cells with high energy demands. The compound donates its phosphate group to ADP to form ATP, a reaction catalyzed by creatine kinase. This process helps maintain ATP levels during periods of intense energy consumption, such as muscle contraction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    Creatine: A precursor to phosphocreatine, involved in the same energy metabolism pathways.

    Phosphocreatine: The non-tris salt form, which also participates in the phosphocreatine shuttle.

    Cyclocreatine: A cyclic analogue of creatine with similar energy metabolism functions.

Uniqueness

Phosphocreatine Di-tris salt is unique due to its enhanced solubility and stability compared to other forms of creatine and phosphocreatine. This makes it particularly useful in biochemical assays and therapeutic applications where high solubility and stability are required .

Properties

Molecular Formula

C12H32N5O11P

Molecular Weight

453.38 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N

Isomeric SMILES

CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Origin of Product

United States

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